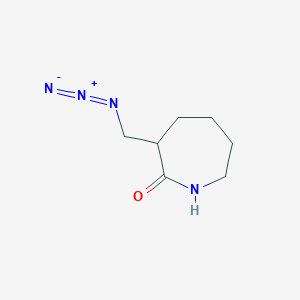![molecular formula C20H21NO4 B2966543 2-[2-(3,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1008369-07-0](/img/structure/B2966543.png)
2-[2-(3,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(3,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid” is an organic compound with the molecular formula C20H21NO4 . It has a molecular weight of 339.39 . The compound is solid in its physical state .
Molecular Structure Analysis
The InChI code for the compound is 1S/C20H21NO4/c1-13-7-14(2)9-17(8-13)25-12-19(22)21-11-16-6-4-3-5-15(16)10-18(21)20(23)24/h3-9,18H,10-12H2,1-2H3,(H,23,24) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is solid in its physical state . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found.Applications De Recherche Scientifique
Conformational and Stereochemical Requirements for NMDA Receptor Antagonism
Research demonstrates the synthesis and evaluation of tetrahydroquinoline derivatives, emphasizing the importance of conformational and stereochemical aspects in antagonizing the glycine site on the NMDA receptor. These findings highlight the compound's potential application in neurological research and drug development for conditions associated with NMDA receptor dysfunction (Carling et al., 1992).
Topographical Control of Peptide Conformation
Another study focuses on the synthesis of diastereoisomers of α,β-dimethylphenylalanine and α,β-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, showcasing their potential as building blocks for the topographical design of peptides. This research offers insights into how these compounds can be utilized in peptide and protein design, contributing to advancements in biochemistry and pharmaceutical sciences (Kazmierski et al., 1994).
Dual C–H Bond Functionalization in Chemical Synthesis
The compound's application extends to chemical synthesis, where it participates in redox-neutral annulations involving dual C–H bond functionalization. This process is significant for creating complex molecules with potential pharmaceutical applications, demonstrating the compound's versatility in organic synthesis (Zhu & Seidel, 2017).
Derivatives Preparation and Characterization
Research also includes the synthesis and full characterization of various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, expanding the understanding of its chemical properties and potential applications in synthesizing more complex derivatives with specific biological activities (Jansa et al., 2006).
Potential as PET AMPA Receptor Ligands
Additionally, the compound's derivatives have been explored for their potential as positron emission tomography (PET) ligands for the AMPA receptor, which could have implications for imaging brain diseases. This research underscores the compound's relevance in developing diagnostic tools for neurological conditions (Gao et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13-7-14(2)9-17(8-13)25-12-19(22)21-11-16-6-4-3-5-15(16)10-18(21)20(23)24/h3-9,18H,10-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYZGWJOAUJRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CC3=CC=CC=C3CC2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2966464.png)





![1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2966473.png)



![(3As,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carbaldehyde](/img/structure/B2966479.png)

![5-[(Furan-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2966481.png)